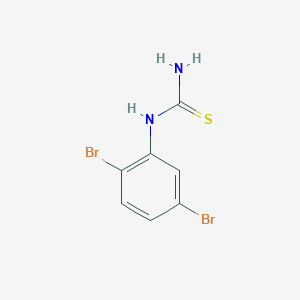

1-(2,5-Dibromophenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dibromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVJWWGNIMWFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681392 | |

| Record name | N-(2,5-Dibromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854890-84-9 | |

| Record name | N-(2,5-Dibromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-Dibromophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,5-Dibromophenyl)thiourea, a halogenated arylthiourea derivative with potential applications in medicinal chemistry and materials science. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and offers a thorough guide to the analytical techniques required for structural elucidation and purity assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel thiourea-based compounds.

Introduction: The Significance of Arylthioureas

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of the N-C(S)-N backbone. The unique electronic and structural properties imparted by the thiocarbonyl group, coupled with the ease of substitution on the nitrogen atoms, have established these compounds as privileged scaffolds in various scientific domains. In medicinal chemistry, arylthioureas exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their ability to form stable complexes with metal ions also makes them valuable in the development of chemosensors and catalysts. The introduction of halogen substituents, such as bromine, onto the phenyl ring can significantly modulate the lipophilicity, metabolic stability, and binding affinity of these molecules, making this compound a compound of considerable interest for further investigation and functionalization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of 2,5-dibromoaniline with ammonium thiocyanate in an acidic medium. This method is reliable, scalable, and utilizes readily available starting materials.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | ≥98% | Sigma-Aldrich |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | ≥98% | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | VWR |

| Ethanol | C₂H₅OH | 46.07 | 95% | Merck |

| Deionized Water | H₂O | 18.02 | - | - |

Safety Precautions

2,5-Dibromoaniline is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [1] It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[1] Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Experimental Protocol

A general and adaptable protocol for the synthesis of substituted phenylthioureas is as follows[2]:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dibromoaniline (0.1 mol, 25.1 g) with deionized water (100 mL) and concentrated hydrochloric acid (9 mL).

-

Heat the mixture to 60-70°C with continuous stirring for approximately one hour to ensure the complete formation of the aniline hydrochloride salt.

-

Cool the mixture to room temperature and slowly add ammonium thiocyanate (0.1 mol, 7.61 g) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the reaction mixture into a beaker containing cold deionized water (200 mL) with vigorous stirring to induce the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts and impurities.

-

For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven at a moderate temperature.

Reaction Mechanism

The synthesis proceeds through a nucleophilic addition-elimination pathway. The key steps are:

-

Protonation of the Aniline: In the acidic medium, the amino group of 2,5-dibromoaniline is protonated to form the corresponding anilinium salt.

-

Formation of Isothiocyanic Acid: Ammonium thiocyanate is in equilibrium with isothiocyanic acid (HNCS) in the acidic solution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 2,5-dibromoaniline (present in small equilibrium concentration) acts as a nucleophile and attacks the electrophilic carbon atom of isothiocyanic acid.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the stable this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the successful synthesis and comprehensive characterization of this compound. By following the outlined procedures and utilizing the described analytical techniques, researchers can confidently prepare and validate this important chemical entity. The insights into the reaction mechanism and the predicted spectroscopic data serve as a valuable reference for scientists working in the fields of organic synthesis, drug discovery, and materials science, facilitating further exploration of the potential applications of this and related thiourea derivatives.

References

-

IJCRT. (2023). Review on Synthesis and Antimicrobial Activity Phenylthiourea. International Journal of Creative Research Thoughts, 11(3). [Link]

-

Patel, K. D., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4663-4669. [Link]

-

Frank, R. L., & Smith, P. V. (1955). α-PHENYLTHIOUREA. Organic Syntheses, 35, 82. [Link]

-

Zaharia, V., et al. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(11), 1533. [Link]

-

NIST. (n.d.). Thiourea, phenyl-. NIST Chemistry WebBook. [Link]

-

JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 12(8). [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dibromophenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2,5-Dibromophenyl)thiourea. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes information from analogous N-arylthiourea and brominated phenyl derivatives to present a robust predictive profile. The guide covers molecular structure, synthesis protocols, predicted spectroscopic characteristics, reactivity, and potential applications, particularly in the context of drug discovery and materials science. All methodologies and predictions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Substituted Phenylthioureas

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from organocatalysis to medicinal chemistry.[1][2] The thiourea moiety, characterized by the H₂N−C(=S)−NH₂ structure, is a potent hydrogen-bond donor and can form stable complexes with various metal ions.[1][3] The introduction of aryl substituents, such as the 2,5-dibromophenyl group, can significantly modulate the compound's electronic properties, lipophilicity, and steric profile. These modifications are crucial in the rational design of molecules with specific biological activities or material properties. The bromine atoms, in particular, serve as valuable synthetic handles for further molecular elaboration through cross-coupling reactions, making this compound a potentially valuable intermediate in synthetic chemistry.[4]

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound consists of a thiourea core where one of the amino groups is substituted with a 2,5-dibromophenyl ring.

Key Structural Features:

-

Thiourea Core: The N₂C=S core is expected to have a trigonal planar geometry.[1] The C=S bond is significantly longer than a C=O bond in urea, and the C-N bonds possess partial double bond character.[1]

-

Hydrogen Bonding: The presence of N-H protons makes this molecule a strong hydrogen-bond donor, a property often exploited in organocatalysis and molecular recognition.[1][5]

-

Tautomerism: Thioureas can exist in thione (C=S) and thiol (C-SH) tautomeric forms. For most N-arylthioureas, the thione form is predominant.[1]

-

Conformation: The phenyl ring is likely to be twisted out of the plane of the thiourea unit to minimize steric hindrance.[6]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference Compound |

| Molecular Formula | C₇H₆Br₂N₂S | - |

| Molecular Weight | 325.99 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar phenylthiourea compounds.[7][8] |

| Melting Point | Likely in the range of 120-160 °C | 1-(2-Bromophenyl)-2-thiourea has a melting point of 125-129 °C. The additional bromine atom may increase this value. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetone. | General solubility of N-arylthioureas.[7] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reaction of an amine with an isothiocyanate.[9][10] This is a robust and high-yielding method.

General Synthetic Protocol

A standard and reliable method for the synthesis of this compound involves the reaction of 2,5-dibromoaniline with a source of thiocyanate, which generates the corresponding isothiocyanate in situ, or by direct reaction with a pre-formed isothiocyanate. A common approach is the reaction of the amine with an isothiocyanate.[10]

Step-by-Step Methodology:

-

Starting Materials: 2,5-dibromoaniline and a suitable isothiocyanate source (e.g., phenyl isothiocyanate for a related synthesis, or by generating the required isothiocyanate from the aniline).[11]

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or ethanol is typically used.[11][12]

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating (reflux) for several hours to ensure complete conversion.[11]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove impurities, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

¹H NMR Spectroscopy:

-

NH Protons: Two broad singlets are expected for the two different N-H protons, likely in the region of δ 7.0-10.0 ppm.[2][13] Their chemical shifts can be sensitive to solvent and concentration.

-

Aromatic Protons: The 2,5-dibromophenyl ring will exhibit a characteristic splitting pattern for the three aromatic protons. We would expect a doublet, a doublet of doublets, and another doublet in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy:

-

Thiocarbonyl Carbon (C=S): A characteristic downfield signal is expected in the range of δ 178-182 ppm.[14][15]

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the two carbons attached to bromine atoms showing characteristic shifts.

FT-IR Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations.[16]

-

C=S Stretching: A strong absorption band around 1585 cm⁻¹ (asymmetric) and 1450 cm⁻¹ (symmetric) are indicative of the thioamide group.

-

C-N Stretching: Bands in the region of 1300-1400 cm⁻¹.[16]

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.[17][18] There will be three major peaks for the molecular ion at m/z values corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, with relative intensities of approximately 1:2:1.[17][18]

Chemical Reactivity

The chemical reactivity of this compound is governed by the thiourea functional group and the dibrominated phenyl ring.

Reactions of the Thiourea Moiety

-

S-Alkylation: The sulfur atom is nucleophilic and readily reacts with alkyl halides to form isothiouronium salts.[19][20] These salts can be subsequently hydrolyzed to thiols.[19][20]

-

Oxidation: Thioureas can be oxidized to various products, including disulfides and sulfonic acids, depending on the oxidizing agent used.

-

Reaction with Metal Ions: Thiourea is an excellent ligand for many metal ions, forming stable complexes.[3] This property is utilized in various applications, including the synthesis of metal sulfides.[20]

-

Cyclization Reactions: Thioureas are valuable precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines.[2]

Reactivity Pathways of this compound

Sources

- 1. Thioureas - Wikipedia [en.wikipedia.org]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annexechem.com [annexechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allylthiourea | C4H8N2S | CID 1549517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]

- 14. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. Thiourea - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of 1-(2,5-Dibromophenyl)thiourea: A Multi-faceted Analytical Approach

Introduction

In the landscape of medicinal chemistry and materials science, thiourea derivatives are a cornerstone, valued for their diverse biological activities and roles as versatile synthetic intermediates.[1] The compound 1-(2,5-Dibromophenyl)thiourea, featuring a dibrominated aromatic ring coupled with a thiourea moiety, presents a unique electronic and structural profile. Precise structural confirmation and purity assessment are paramount for any subsequent application, from drug design to organocatalysis.[2] This technical guide provides an in-depth analysis of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach is not merely procedural; it is an interpretive journey into how molecular structure dictates spectroscopic output, offering field-proven insights for researchers and drug development professionals.

The analytical workflow is designed to be self-validating, where each technique provides complementary information, culminating in an unambiguous structural assignment.

Caption: Workflow for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can deduce the chemical environment, proximity, and coupling of atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for thioureas as it helps in resolving the exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.[3]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The aromatic region is particularly diagnostic for the substitution pattern, while the signals from the thiourea N-H protons confirm the presence of this key functional group.

-

Causality of Chemical Shifts: Aromatic protons (H-3, H-4, H-6) resonate at high chemical shifts (downfield, typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[4][5] The electron-withdrawing nature of the bromine atoms and the thiourea group further deshields these protons. The N-H protons are exchangeable and often appear as broad singlets; their chemical shift is highly dependent on solvent, concentration, and temperature.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H (amide) | ~9.5 - 10.5 (broad s) | Singlet (broad) | 1H |

| N-H₂ (amine) | ~7.5 - 8.5 (broad s) | Singlet (broad) | 2H |

| H-6 | ~7.8 - 8.0 | Doublet (d) | 1H |

| H-4 | ~7.4 - 7.6 | Doublet of Doublets (dd) | 1H |

| H-3 | ~7.1 - 7.3 | Doublet (d) | 1H |

-

Spin-Spin Coupling: The splitting patterns are governed by the n+1 rule.[7] H-6 is coupled only to H-4 (a meta-coupling, small J value), appearing as a doublet. H-4 is coupled to both H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling), resulting in a doublet of doublets. H-3 is coupled only to H-4 (ortho-coupling), appearing as a doublet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule, including quaternary carbons that are invisible in the ¹H NMR spectrum.

-

Causality of Chemical Shifts: The most downfield signal belongs to the thiocarbonyl carbon (C=S) due to its unique bonding and deshielding environment, typically appearing around 180 ppm.[8][9] Carbons directly attached to the electronegative bromine atoms (C-2, C-5) are shielded relative to what might be expected, a phenomenon known as the "heavy atom effect," but are still clearly identifiable in the aromatic region (110-140 ppm). The ipso-carbon attached to the nitrogen (C-1) will also be in this region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S | ~180-183 |

| C-1 (C-N) | ~138-140 |

| C-3 | ~133-135 |

| C-6 | ~130-132 |

| C-4 | ~125-127 |

| C-2 (C-Br) | ~118-120 |

| C-5 (C-Br) | ~115-117 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[10]

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by characteristic vibrations of the N-H, aromatic C-H, C=C, C-N, and C=S bonds.

-

Causality of Vibrational Frequencies: The N-H stretching vibrations appear at high frequencies (3100-3400 cm⁻¹) due to the low mass of hydrogen and the strength of the N-H bond.[11] Aromatic C-H stretches appear just above 3000 cm⁻¹.[12] The C=S stretch is often weaker and more complex than a C=O stretch and is found at lower wavenumbers. The substitution pattern on the aromatic ring gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹).[13][14]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Thiourea (-NH, -NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Ring |

| 1600 - 1585 | Aromatic C=C Stretch | Phenyl Ring |

| 1550 - 1450 | N-H Bend / C-N Stretch | Thiourea |

| 1500 - 1400 | Aromatic C=C Stretch | Phenyl Ring |

| 1400 - 1300 | C=S Stretch (Thioamide I) | Thiourea |

| 850 - 800 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Ring |

| < 700 | C-Br Stretch | Bromo-substituent |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of the halogens.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.[15]

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic spectrum.[16]

-

Analysis: Detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

MS Spectral Interpretation

-

Molecular Ion (M⁺): The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[17] The presence of two bromine atoms in the molecule will therefore produce a distinctive trio of peaks for the molecular ion:

| Ion | Description | Predicted m/z | Relative Abundance |

| [C₇H₇⁷⁹Br₂N₂S]⁺ | Molecular Ion (M⁺) | 311.88 | ~50% (of M cluster) |

| [C₇H₇⁷⁹Br⁸¹BrN₂S]⁺ | M⁺+2 Isotope Peak | 313.88 | ~100% (of M cluster) |

| [C₇H₇⁸¹Br₂N₂S]⁺ | M⁺+4 Isotope Peak | 315.88 | ~50% (of M cluster) |

-

Key Fragmentation Pathways: EI-induced fragmentation involves the cleavage of the weakest bonds and the formation of the most stable ions.[19] The C-Br bonds and the bonds within the thiourea moiety are likely points of cleavage.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a Bromine Radical: Cleavage of a C-Br bond can lead to the [M-Br]⁺ ion (m/z 233/235).

-

Side Chain Cleavage: Fragmentation of the thiourea group can occur, for instance, through the loss of a thioisocyanate radical (•HNCS) or an amino radical (•NH₂). A significant fragment often corresponds to the dibromophenyl cation [C₆H₃Br₂]⁺ (m/z 233/235/237).

-

Loss of Bromine and Thiourea Moiety: Subsequent loss of the second bromine atom or other parts of the molecule can lead to further fragments, such as the bromophenyl cation [C₆H₄Br]⁺ (m/z 155/157).[16]

Conclusion

The collective data from NMR, IR, and MS provides a robust and unequivocal structural characterization of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. IR spectroscopy confirms the presence of all key functional groups—the thiourea N-H, the aromatic ring, and the C-Br bonds. Finally, high-resolution mass spectrometry provides the exact molecular formula and, through its unique 1:2:1 isotopic pattern, definitively confirms the presence of two bromine atoms, while its fragmentation pattern corroborates the proposed structure. This integrated analytical strategy ensures the highest degree of confidence in the identity and purity of the compound, a critical requirement for its advancement in research and development pipelines.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Al-Azzawi, F., & Al-Rubaie, A. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

-

Urbaniak, M., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. Available at: [Link]

-

Nishikawa, M., Mima, H., & Kanzawa, T. (1962). Infrared Spectra of Thiourea and its Inclusion Compounds. I. Vibrational Spectrum of Rhombohedral Thiourea. SciSpace. Available at: [Link]

-

CHEM 2600 Handout. (2018). Topic 3: Mass Spectrometry (MS). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Available at: [Link]

-

Bura, M., et al. (2017). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]

-

Alkan, C., Tek, Y., & Kahraman, D. (2019). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

Chu, V. P., et al. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. Available at: [Link]

-

Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

NIST. (n.d.). Thiourea, N,N'-diphenyl-. In NIST WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 1-Naphthamide, N-(2-bromophenyl)-. Available at: [Link]

-

Saeed, S., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central. Available at: [Link]

-

MDPI. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link]

-

King's College London. (2021). Dipeptide Inhibitors of the Prostate Specific Membrane Antigen (PSMA): A Comparison of Urea and Thiourea Derivatives. Available at: [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Available at: [Link]

-

JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1,1-dibromoethane low high resolution 1H proton nmr spectrum. Available at: [Link]

-

TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available at: [Link]

-

ResearchGate. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Available at: [Link]

-

NIST. (n.d.). Thiourea. In NIST WebBook. Available at: [Link]

-

ResearchGate. (2019). N-(2-Bromophenyl)thiourea. Available at: [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. scispace.com [scispace.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 19. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 1-(2,5-Dibromophenyl)thiourea

A Hypothetical Study Based on Established Methodologies for Analogous Aryl Thiourea Compounds

Authored by: Dr. Gemini, Senior Application Scientist

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, experimental workflow for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 1-(2,5-Dibromophenyl)thiourea. While a published crystal structure for this specific compound is not currently available, this document leverages established protocols and crystallographic data from closely related bromophenylthiourea analogues to provide a robust framework for its structural elucidation. The guide details a proposed synthesis route, spectroscopic and analytical characterization methods, and a step-by-step procedure for crystal growth and X-ray data collection and refinement. Furthermore, it discusses the anticipated molecular geometry, intermolecular interactions, and supramolecular assembly based on trends observed in similar structures. This document is intended to serve as a practical and scientifically grounded resource for researchers undertaking the crystallographic study of this and related thiourea derivatives.

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery and development. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, are well-documented. The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions, such as hydrogen bonds, with biological targets.

The introduction of halogen substituents, such as bromine, onto the phenyl ring of thiourea derivatives can significantly modulate their physicochemical properties and biological activity. The 2,5-dibromo substitution pattern is of particular interest as it can influence molecular conformation and crystal packing, which in turn can impact solubility, stability, and bioavailability. A detailed understanding of the crystal structure of this compound is therefore a critical step in elucidating its structure-activity relationship and guiding the design of novel therapeutic agents.

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 2,5-dibromoaniline with an appropriate isothiocyanate precursor. A common and effective method involves the in situ generation of an aroyl isothiocyanate, followed by reaction with the amine.

Experimental Protocol: Synthesis

Materials:

-

2,5-Dibromoaniline

-

Ammonium thiocyanate

-

Benzoyl chloride

-

Acetone (anhydrous)

Procedure:

-

A solution of benzoyl chloride in anhydrous acetone is added dropwise to a stirred suspension of ammonium thiocyanate in anhydrous acetone. The reaction mixture is gently refluxed to facilitate the formation of benzoyl isothiocyanate.

-

After the formation of the isothiocyanate is complete, a solution of 2,5-dibromoaniline in anhydrous acetone is added to the reaction mixture.

-

The resulting mixture is refluxed for several hours to ensure the complete reaction of the amine with the isothiocyanate.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude this compound.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound.[1][2][3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dibromophenyl ring and the protons of the thiourea moiety (NH and NH₂). The chemical shifts and coupling patterns of the aromatic protons will confirm the 2,5-disubstitution pattern. The NH protons of the thiourea group will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.[3][4]

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the characteristic signal for the thiocarbonyl (C=S) carbon, which is typically observed in the range of 180-190 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

N-H stretching vibrations in the region of 3100-3400 cm⁻¹.

-

C=S stretching vibration, which is often coupled with other vibrations and can appear in the range of 1300-1400 cm⁻¹ and/or 700-850 cm⁻¹.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Elemental Analysis

Combustion analysis would be performed to determine the elemental composition (C, H, N, S) of the synthesized compound. The experimentally determined percentages of each element should be in close agreement with the calculated values for the molecular formula C₇H₆Br₂N₂S.

| Element | Calculated (%) | Found (%) |

| C | 26.11 | |

| H | 1.88 | |

| N | 8.70 | |

| S | 9.96 | |

| Caption: Theoretical elemental composition of this compound. |

Single-Crystal Growth and X-ray Crystallography

The cornerstone of this technical guide is the determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction.

Crystal Growth Methodologies

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment.[6][7][8][9][10] Several techniques can be employed for the crystallization of small organic molecules.

Experimental Protocol: Single-Crystal Growth

-

Solvent Selection: A systematic screening of solvents will be performed to identify a suitable solvent or solvent system in which this compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound will be prepared in the chosen solvent and filtered to remove any insoluble impurities. The filtrate will be left in a loosely covered vial in a vibration-free environment to allow for the slow evaporation of the solvent, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent will be placed in a small open vial. This vial will then be placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[8][9]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature will be slowly cooled to room temperature, or below, to induce crystallization.[6][8]

Caption: Workflow for single-crystal growth of this compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal will be mounted on a goniometer and subjected to X-ray diffraction analysis.[11][12][13][14][15]

Experimental Protocol: X-ray Diffraction

-

Data Collection: The crystal will be maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data will be collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector.

-

Data Reduction: The collected diffraction images will be processed to integrate the intensities of the reflections and apply necessary corrections for factors such as Lorentz and polarization effects, and absorption.[11][15]

-

Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[15][16][17]

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| R1 factor | < 0.05 |

| wR2 factor | < 0.15 |

| Goodness-of-fit | ~1.0 |

| Caption: Anticipated crystallographic data and refinement parameters. |

Anticipated Crystal Structure and Intermolecular Interactions

Based on the crystal structures of related bromophenylthiourea derivatives, several key structural features are anticipated for this compound.[16][17]

Molecular Conformation

The thiourea moiety is expected to be nearly planar. The dihedral angle between the plane of the thiourea group and the plane of the 2,5-dibromophenyl ring will be a key conformational parameter. In the case of N-(2-Bromophenyl)thiourea, this dihedral angle is approximately 80.8°.[16][17] A similar perpendicular arrangement may be adopted by this compound to minimize steric hindrance between the thiourea group and the ortho-bromine atom.

Intermolecular Hydrogen Bonding

The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=S). It is highly probable that the crystal structure will be dominated by intermolecular N-H···S hydrogen bonds.[16][17][18] These interactions are likely to link the molecules into one-dimensional chains or two-dimensional networks. The specific hydrogen bonding motifs will depend on the overall crystal packing.

Other Intermolecular Interactions

In addition to hydrogen bonding, other weaker intermolecular interactions may play a role in stabilizing the crystal lattice. These could include:

-

Halogen bonding: Interactions involving the bromine atoms.

-

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

-

C-H···π interactions: Interactions between C-H bonds and the aromatic system.

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous, though hypothetical, framework for the determination of the crystal structure of this compound. By following the outlined protocols for synthesis, characterization, crystal growth, and X-ray diffraction analysis, researchers can obtain a detailed understanding of the three-dimensional architecture of this molecule. The resulting structural information will be invaluable for elucidating its structure-activity relationships and for the rational design of new thiourea-based therapeutic agents.

References

-

Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available at: [Link]

-

Saleem, H. F., & Yamin, B. M. (2010). N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(4), o834. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). Available at: [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]

-

New Syntheses of Aryl isothiocyanates. ResearchGate. (2008). Available at: [Link]

-

Guide to Growing a Single Crystal. MIT OpenCourseWare. Available at: [Link]

-

Single-crystal growth of organic semiconductors. DR-NTU. Available at: [Link]

-

1,3-Bis(4-bromophenyl)thiourea. ResearchGate. (2011). Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. (2017). Available at: [Link]

-

How to Grow Single Crystals. YouTube. (2020). Available at: [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. (2020). Available at: [Link]

-

N-(2-Bromophenyl)thiourea. ResearchGate. (2019). Available at: [Link]

-

Crystal structure of metal (I) bromide complexes containing 1-(4-nitrophenyl)thiourea and triphenylphosphine ligands. ThaiScience. Available at: [Link]

-

A beginner's guide to X-ray data processing. The Biochemist. (2021). Available at: [Link]

-

¹H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. (2023). Available at: [Link]

-

Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. (2020). Available at: [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health. (2023). Available at: [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. National Institutes of Health. Available at: [Link]

-

Single Crystal X-ray Diffraction Structure Determination. The Royal Society of Chemistry. Available at: [Link]

-

NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. youtube.com [youtube.com]

- 10. materials.alfachemic.com [materials.alfachemic.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. portlandpress.com [portlandpress.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

Introduction: The Criticality of Solubility in Scientific Research

An In-Depth Technical Guide to the Solubility of 1-(2,5-Dibromophenyl)thiourea in Various Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of this compound. Given the critical role of solubility in areas ranging from drug discovery to material science, a thorough grasp of a compound's behavior in different solvents is paramount.[1][2][3][4] This document outlines the theoretical considerations, predictive approaches, and detailed experimental protocols necessary for a robust solubility assessment of this specific thiourea derivative.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound for a multitude of applications.[1] In the pharmaceutical industry, poor aqueous solubility is a primary reason for the failure of promising drug candidates, as it often leads to low bioavailability and therapeutic inefficacy.[2][4][5] Beyond pharmaceuticals, understanding solubility is crucial for designing purification processes, controlling crystallization, and optimizing reaction conditions in synthetic chemistry.[1][3]

This guide focuses on this compound, a molecule with structural motifs that suggest interesting and complex solubility behavior. The presence of a dibrominated phenyl ring and a thiourea group creates a molecule with mixed polarity, capable of engaging in a variety of intermolecular interactions.

Molecular Profile of this compound

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and its inherent physicochemical properties.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 854890-84-9[6]

-

Molecular Formula: C₇H₆Br₂N₂S[7]

-

Molecular Weight: 310.01 g/mol [6]

The structure comprises a polar thiourea moiety attached to a nonpolar dibromophenyl ring.

-

Thiourea Group (-NH-C(=S)-NH₂): This group is analogous to urea, with the oxygen atom replaced by sulfur.[8] It is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur and nitrogen atoms). The thione (C=S) form is generally more prevalent than the thiol tautomer.[8][9] The thiourea functional group contributes to the molecule's polarity.

-

Dibromophenyl Group (-C₆H₃Br₂): The benzene ring itself is nonpolar and hydrophobic. The two bromine atoms are large and electronegative, contributing to the molecule's overall molecular weight and introducing localized dipoles. The presence of this bulky, nonpolar group is expected to significantly influence the compound's solubility in aqueous and nonpolar organic solvents.

Based on this structure, this compound can be classified as a molecule with moderate polarity. Its solubility will be a delicate balance between the polar interactions of the thiourea group and the nonpolar nature of the dibromophenyl ring. The principle of "like dissolves like" suggests that the compound will exhibit limited solubility in highly polar solvents like water and also in very nonpolar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity.[2]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative. This is influenced by:

-

Enthalpy of Mixing (ΔH_mix): This term relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.[2]

-

Entropy of Mixing (ΔS_mix): This term generally favors dissolution as the mixture is more disordered than the pure components.[10]

The interplay of these factors dictates the extent of solubility. For this compound, the following interactions are key:

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. The thiourea moiety can form hydrogen bonds with these solvents. However, the large, hydrophobic dibromophenyl group will disrupt the solvent's hydrogen-bonding network, leading to an enthalpic penalty and likely low solubility, particularly in water.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors. Solvents like DMSO are excellent for dissolving a wide range of compounds and are often used to create stock solutions for biological screening.[11] It is anticipated that this compound will exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar dibromophenyl ring will interact favorably with these solvents. However, the polar thiourea group will have poor interactions, likely leading to low overall solubility.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately quantify the solubility of this compound. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[4][12]

Materials and Equipment

-

This compound (analytical grade)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at a moderate speed.[4]

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved microparticles.[4]

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | Very Low | To be determined |

| Ethanol | 24.5 | Moderate | To be determined | |

| Methanol | 32.7 | Moderate | To be determined | |

| Polar Aprotic | DMSO | 46.7 | High | To be determined |

| Acetonitrile | 37.5 | Moderate to High | To be determined | |

| Acetone | 20.7 | Moderate | To be determined | |

| Nonpolar | Toluene | 2.4 | Low | To be determined |

| Hexane | 1.9 | Very Low | To be determined |

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in different solvent types.

Caption: Solute-Solvent Interactions for this compound.

Conclusion

References

-

Rowan Scientific. Predicting Solubility. [Link]

-

Tars, K. et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Ghahremani, H. et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

Attia, L. et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Vemula, V. R. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723790, Thiourea. [Link]

-

Wang, Y. et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. The Journal of Chemical Thermodynamics. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Al-Hussain, S. A. et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Wikipedia. Thiourea. [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. scispace.com [scispace.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. eMolecules this compound | 854890-84-9 | MFCD14673413 | Fisher Scientific [fishersci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. mdpi.com [mdpi.com]

- 9. Thiourea - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

The Ascendant Trajectory of Phenylthiourea Derivatives: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

Foreword: The Versatile Scaffold of Phenylthiourea

In the landscape of medicinal chemistry, the thiourea scaffold (-NH-C(S)-NH-) stands out for its remarkable versatility and privileged role in the design of bioactive molecules. Among its numerous variants, phenylthiourea (PTC) and its derivatives have garnered significant attention from the scientific community. The unique electronic properties, hydrogen bonding capabilities, and structural flexibility of the phenylthiourea core allow for a myriad of chemical modifications, leading to a diverse array of compounds with a broad spectrum of biological activities. These derivatives have emerged as promising candidates in the pursuit of novel therapeutics for a range of human ailments, from infectious diseases to cancer.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive and in-depth understanding of phenylthiourea derivatives, covering their synthesis, multifaceted biological significance, and the experimental methodologies employed to evaluate their therapeutic potential. By synthesizing technical accuracy with field-proven insights, this guide endeavors to serve as a valuable resource for those seeking to explore and harness the potential of this fascinating class of compounds.

I. The Chemical Architecture: Synthesis of Phenylthiourea Derivatives

The synthesis of phenylthiourea derivatives is typically straightforward, often involving the reaction of an amine with an isothiocyanate. The versatility of this reaction allows for the introduction of a wide range of substituents on both the phenyl ring and the thiourea nitrogen atoms, enabling the generation of large and diverse chemical libraries for biological screening.

A. General Synthesis of N,N'-Disubstituted Phenylthioureas

A common and efficient method for synthesizing unsymmetrical N,N'-disubstituted thioureas involves the reaction of a primary amine with a thiocarbamoyl chloride derivative. This nucleophilic acyl substitution reaction provides a direct route to the desired products.

Experimental Protocol: Synthesis of N-Methyl-N-phenyl-N'-substituted Thioureas [1]

-

Reaction Setup: In a round-bottom flask, dissolve N-Methyl-N-phenylthiocarbamoyl chloride and a primary amine (R-NH2) in a suitable dry solvent (e.g., acetone, tetrahydrofuran).

-

Base Addition: Add a base, such as triethylamine, to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted thiourea.

B. Synthesis of 1-Acyl-3-Phenylthiourea Derivatives

The synthesis of 1-acyl-3-phenylthiourea derivatives is generally achieved through a one-pot, two-step process. This method involves the in-situ formation of an acyl isothiocyanate, which then reacts with an aniline derivative.

Experimental Protocol: Synthesis of N-Acetyl-N'-phenylthiourea [2]

-

Formation of Acyl Isothiocyanate: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, a suspension of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) in dry acetone is prepared. Acetyl chloride is then added dropwise to the stirred suspension to form acetyl isothiocyanate in situ.[2]

-

Reaction with Aniline: A solution of aniline in dry acetone is slowly added to the reaction mixture. The nucleophilic addition of the amine to the isothiocyanate results in the formation of N-acetyl-N'-phenylthiourea.

-

Precipitation and Isolation: The reaction mixture is stirred, and the crude product often precipitates out of the solution. The precipitate is collected by vacuum filtration and washed with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure N-acetyl-N'-phenylthiourea.[2]

C. Synthesis of Heterocyclic Phenylthiourea Derivatives

The phenylthiourea scaffold can be readily incorporated into various heterocyclic ring systems, leading to hybrid molecules with potentially enhanced biological activities. A common strategy involves the use of a phenylthiourea-containing precursor with reactive functional groups that can undergo cyclization reactions. For instance, a phenylthiourea derivative bearing an enaminone moiety can serve as a versatile intermediate for the synthesis of pyrazole, thiazole, and pyran-containing compounds.[3]

Experimental Protocol: Synthesis of Phenylthiourea-Based Pyrazole Derivatives [3]

-

Precursor Synthesis: 1-(4-acetylphenyl)-3-phenylthiourea is first converted to its corresponding enaminone by refluxing with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) in a suitable solvent such as dioxane.[3]

-

Cyclization Reaction: The resulting enaminone-phenylthiourea derivative is then reacted with hydrazine hydrate or phenyl hydrazine in refluxing ethanol in the presence of a catalytic amount of triethylamine.

-

Product Isolation: The cyclization reaction leads to the formation of the corresponding pyrazolyl-phenylthiourea compounds, which often precipitate from the reaction mixture upon cooling. The solid product is then collected by filtration and dried.

Caption: General reaction scheme for the synthesis of N,N'-disubstituted phenylthiourea derivatives.

II. The Biological Arena: A Spectrum of Pharmacological Activities

Phenylthiourea derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a scaffold of significant interest in drug discovery. Their therapeutic potential spans from combating infectious agents to targeting the complex cellular machinery of cancer.

A. Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of phenylthiourea derivatives. These compounds have been shown to exert cytotoxic effects against a wide range of cancer cell lines, including those of breast, colon, and lung origin.[3][4][5]

The anticancer efficacy of these derivatives is often attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. The presence of electron-withdrawing groups on the phenyl or benzoyl rings has been shown to enhance the cytotoxic activity of these compounds against cancer cells.[5]

Table 1: Anticancer Activity of Selected Phenylthiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzoyl-N'-phenylthiourea (BFTU) | MCF-7 | 2.83 | [5] |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | MCF-7 | 0.49 | [5] |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 | 0.31 | [5] |

| Phenylthiourea-thiazolopyrimidine hybrid | HCT-116 | 2.29 ± 0.46 | [3] |

| 3,4-dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | [6] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 33.3 | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | 27.5 | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | 29.5 | [7] |

B. Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for the development of new classes of antimicrobial agents. Phenylthiourea derivatives have emerged as a promising scaffold in this regard, exhibiting activity against a range of pathogenic bacteria and fungi.[8][9][10]

Substituted phenylthioureas are generally more active than the unsubstituted parent compound.[8] The nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial potency. For instance, the presence of halogen atoms on the phenyl ring is a key determinant of antimicrobial activity.[11]

Table 2: Antimicrobial Activity of Selected Phenylthiourea Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-Bromophenylthiourea | Salmonella typhimurium | Zone of inhibition at 100 ppm: 0.8 mm | [8] |

| 4-chloro-phenylthiourea | E. coli | Zone of inhibition at 300 ppm: 1.5 mm | [8] |

| N-(4-bromophenyl)-N'-phenyl-thiourea | Staphylococcus aureus | 50 | [9] |

| N-(4-bromophenyl)-N'-phenyl-thiourea | Candida albicans | 200 | [9] |

| Imidazole-thiourea derivative (3a) | Staphylococcus aureus | - | [10] |

| Imidazole-thiourea derivative (3b) | Bacillus subtilis | - | [10] |

(Note: Some data is presented as zone of inhibition, which is indicative of activity but not a direct MIC value.)

III. Unraveling the Mechanisms: How Phenylthiourea Derivatives Exert Their Effects

The diverse biological activities of phenylthiourea derivatives are a consequence of their ability to interact with a variety of molecular targets within the cell. Understanding these mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents.

A. Enzyme Inhibition

A primary mechanism through which phenylthiourea derivatives exert their biological effects is through the inhibition of key enzymes.

-

Tyrosinase Inhibition: Phenylthiourea itself is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[12] This inhibitory activity is the basis for its use in studying pigmentation and has led to the exploration of its derivatives as potential treatments for hyperpigmentation disorders. The mechanism of inhibition is believed to involve the chelation of copper ions within the active site of the enzyme.

-

Topoisomerase Inhibition: Some phenylthiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This dual-targeting mechanism can be advantageous in overcoming antibiotic resistance.

Caption: Phenylthiourea derivatives can inhibit enzyme activity by binding to the active or allosteric site.

B. Receptor Modulation

Phenylthiourea derivatives have also been investigated as modulators of various cell surface receptors.

-

Cannabinoid Receptor Allosteric Modulators: Certain diarylurea and thiourea derivatives have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance or diminish the receptor's response to its natural ligands. This offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists.

C. Modulation of Signaling Pathways: The Case of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Several studies have demonstrated the ability of phenylthiourea derivatives to inhibit the NF-κB signaling pathway.

The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This releases the NF-κB dimer, which then translocates to the nucleus to activate the transcription of target genes. Some phenylisothiourea derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages by suppressing the translocation of the p65 subunit of NF-κB to the nucleus.[7] This, in turn, leads to the suppression of inducible nitric oxide synthase (iNOS) protein and mRNA expression.[7]

Caption: Phenylthiourea derivatives can inhibit the NF-κB pathway by preventing the nuclear translocation of NF-κB.

IV. In the Laboratory: Key Experimental Protocols

The evaluation of the biological activity of phenylthiourea derivatives relies on a set of standardized and robust in vitro assays. This section provides detailed, step-by-step methodologies for two of the most common assays used in this field.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the phenylthiourea derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxicity of compounds.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the phenylthiourea derivatives in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-